![molecular formula C10H10N2O2 B3071696 3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-59-3](/img/structure/B3071696.png)
3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is designed to have potent activities against FGFR1, 2, and 3 . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, which is why a group that could provide a hydrogen bond acceptor with a suitable size was introduced into this position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not explicitly mentioned in the retrieved papers .Scientific Research Applications
FGFR Inhibition
The abnormal activation of FGFR signaling pathways is associated with various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine derivatives, including our compound of interest (4h), exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h demonstrated impressive FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). This inhibition can potentially disrupt cancer cell growth and survival .
Breast Cancer Treatment
In vitro studies have shown that compound 4h effectively inhibits breast cancer cell proliferation and induces apoptosis in 4T1 breast cancer cells. Additionally, it significantly reduces the migration and invasion abilities of these cancer cells. These findings suggest that 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone may hold promise as a therapeutic agent for breast cancer .
Low Molecular Weight Lead Compound
Compound 4h has the advantage of low molecular weight, making it an appealing lead compound for further optimization. Its favorable properties may facilitate drug development and subsequent clinical applications .
Structure-Based Design
Researchers have utilized a structure-based design strategy to create novel and concise chemotypes of FGFR inhibitors. By maintaining the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder, they focused on optimizing the compound’s structure to enhance FGFR inhibitory potency and cellular activity .
Potential for Cancer Therapeutics
Given the importance of FGFR signaling pathways in cancer initiation, progression, and resistance to therapy, compounds like 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone represent promising candidates for cancer therapeutics. Clinical investigations of FGFR inhibitors, including Erdafitinib and Pemigatinib, further underscore the relevance of this pathway in cancer treatment .
Future Prospects
The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs holds significant promise. Researchers continue to explore these compounds for their potential in cancer therapy and other related applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-9(7)8(14-2)3-4-11-10/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZRNPMEIPUHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CC(=C12)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225560 | |
Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1011711-59-3 | |
Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011711-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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